molecular formula C7H12FN3 B2865427 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-methylmethanamine CAS No. 1429418-43-8

1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-methylmethanamine

Cat. No.: B2865427
CAS No.: 1429418-43-8
M. Wt: 157.192
InChI Key: HYCZZOQDTIVJAC-UHFFFAOYSA-N
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Description

1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-methylmethanamine is a compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-methylmethanamine typically involves the cyclization of appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of catalysts and specific reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-methylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-methylmethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-methylmethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the fluoroethyl group plays a crucial role in its activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluoroethyl)-1H-pyrazol-3-ylmethanol
  • 1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-ylmethanol
  • 3-(2-Fluoroethyl)-1H-pyrazole

Uniqueness

1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoroethyl group and the N-methylmethanamine moiety differentiates it from other pyrazole derivatives, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[2-(2-fluoroethyl)pyrazol-3-yl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FN3/c1-9-6-7-2-4-10-11(7)5-3-8/h2,4,9H,3,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCZZOQDTIVJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=NN1CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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